molecular formula C7H6ClFN2O B7885266 3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B7885266
M. Wt: 188.59 g/mol
InChI Key: VUXYXVRUXXJOIY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-hydroxy-benzenecarboximidamide is an organic compound with a complex structure that includes both chloro and fluoro substituents on a benzene ring, along with a hydroxy group and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 3-chloro-4-fluorobenzene to form 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain 3-chloro-4-fluoroaniline. This intermediate can then be converted to the desired carboximidamide through a series of reactions involving hydroxylamine and other reagents .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.

    Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-Chloro-4-fluoro-N-hydroxy-benzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the hydroxy and carboximidamide groups allows it to form hydrogen bonds and other interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

    3-Chloro-4-fluoronitrobenzene: An intermediate in the synthesis of the target compound.

    3-Chloro-4-fluoroaniline: Another intermediate with similar structural features.

    4-Chloro-3-fluoro-N-hydroxy-benzenecarboximidamide: A positional isomer with different substitution patterns.

Uniqueness: 3-Chloro-4-fluoro-N-hydroxy-benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYXVRUXXJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-fluoro benzonitrile (1.0 g, 6.42 mmol) in ethanol (20 mL), was added hydroxylamine hydrochloride (0.665 g, 9.64 mmol), followed by addition of potassium carbonate (2.66 g, 19.28 mmol). The reaction mass was refluxed for 10-12 h. Excess of solvent was removed under vacuum and the reaction mass was diluted with water, acidified with dilute HCl and filtered to afford 0.400 g the desired product. 1HNMR (DMSO-d6): δ 5.95 (s, 2H), 7.42 (t, J=8.7 Hz, 1H), 7.69 (m, 1H), 7.83 (dd, 1H), 9.80 (s, 1H); MS [M+H]+: 189.12.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.665 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two

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